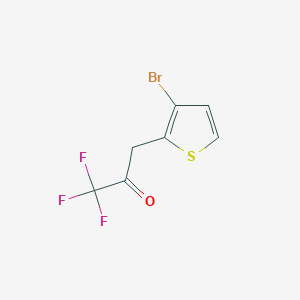
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a brominated thiophene ring and a trifluoromethyl ketone group. This compound is of interest due to its unique chemical structure, which combines the electron-withdrawing effects of the trifluoromethyl group with the reactivity of the bromothiophene moiety. It is used in various fields of scientific research, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromothiophene with 1,1,1-trifluoroacetone under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one may involve large-scale bromination of thiophene followed by ketone formation using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or Grignard reagents can be used under anhydrous conditions.
Suzuki Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
Substitution: Substituted thiophenes with various functional groups.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Alcohol derivatives of the original ketone.
Applications De Recherche Scientifique
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene: A simpler analog without the trifluoromethyl ketone group.
(3-Bromothiophen-2-yl)boronic acid: Used in similar coupling reactions but lacks the ketone functionality.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another brominated thiophene derivative used in organic synthesis.
Uniqueness
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a brominated thiophene ring and a trifluoromethyl ketone group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C7H4BrF3OS |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
3-(3-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H4BrF3OS/c8-4-1-2-13-5(4)3-6(12)7(9,10)11/h1-2H,3H2 |
Clé InChI |
VBSYEZVKOKLCBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


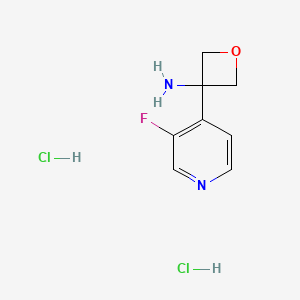
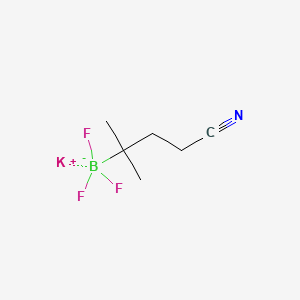
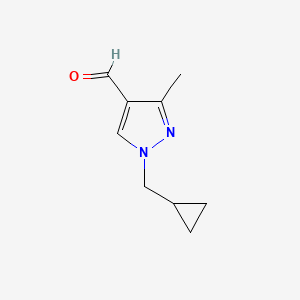


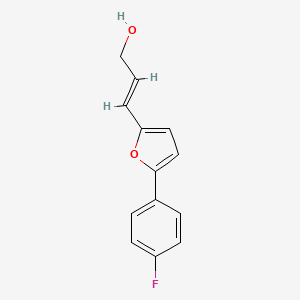

![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
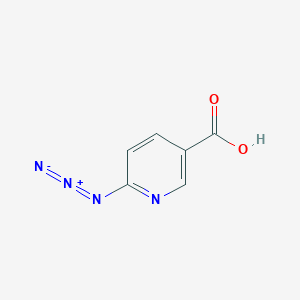
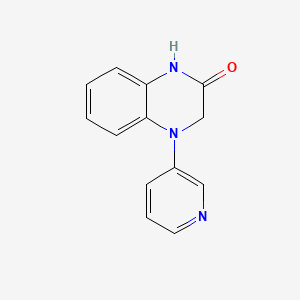

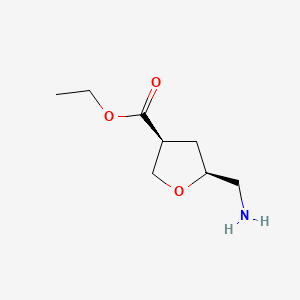
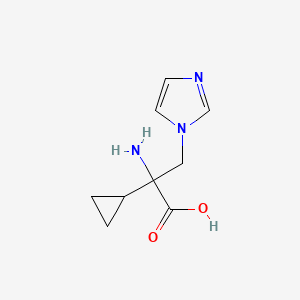
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13550217.png)
